Aniline, 3-chloro-4-(octyloxy)-
Description
Contextualizing Substituted Anilines in Contemporary Organic Chemistry
Anilines, organic compounds featuring an amino group attached to a benzene (B151609) ring, are fundamental building blocks in modern organic chemistry. geeksforgeeks.org Their derivatives, known as substituted anilines, are compounds where one or more hydrogen atoms on the benzene ring have been replaced by other functional groups. These modifications allow for the fine-tuning of the molecule's chemical and physical properties.
Substituted anilines are of paramount importance as they serve as key intermediates and precursors in the synthesis of a vast array of commercial products. wisdomlib.orgresearchgate.net They are integral to the production of:
Pharmaceuticals: Many drug molecules incorporate the aniline (B41778) scaffold. Chloroanilines, for example, are used in the synthesis of pharmaceuticals like the antiseptic chlorhexidine. nih.gov
Dyes and Pigments: Aniline and its derivatives are foundational to the synthesis of azo dyes. geeksforgeeks.orgatamanchemicals.com Diazotization of the amino group, a characteristic reaction of anilines, allows for coupling reactions that form brightly colored azo compounds. chemistrysteps.com
Agrochemicals: Numerous herbicides and pesticides are derived from substituted anilines. nih.govatamanchemicals.com
Polymers and Materials: Anilines are used in the production of polymers and rubber chemicals. researchgate.net
The reactivity of the aniline core is heavily influenced by its substituents. The amino group is a powerful activating group, meaning it increases the electron density of the benzene ring, particularly at the ortho and para positions. byjus.comwikipedia.org This makes the ring highly susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. geeksforgeeks.orgbyjus.com
Significance of Chloro- and Alkoxy-Substituents in Aniline Derivatives
The specific properties of Aniline, 3-chloro-4-(octyloxy)- are dictated by the interplay between its chloro and octyloxy substituents.
The Chloro-Substituent: The chlorine atom at the meta-position relative to the amino group is an electron-withdrawing group due to its high electronegativity (inductive effect). This has several consequences:
Reactivity: It deactivates the aromatic ring, making it less reactive towards electrophilic substitution compared to unsubstituted aniline. chemistrysteps.comwikipedia.org
Basicity: The electron-withdrawing nature of chlorine decreases the electron density on the nitrogen atom of the amino group. This reduces the availability of the lone pair to accept a proton, thereby making the aniline less basic than aniline itself. chemistrysteps.comyoutube.com
Directing Effect: While the chloro group itself is an ortho-, para-director, in this molecule, its influence is secondary to the much stronger activating and directing power of the amino and octyloxy groups. wikipedia.org
The Alkoxy-Substituent (Octyloxy): The octyloxy group (-OC8H17) is attached to the para-position relative to the amino group. Its effects are twofold:
Electronic Effect: The oxygen atom possesses lone pairs of electrons that it can donate to the benzene ring through resonance. This makes the alkoxy group a strong activating, ortho-, para-directing group. chemistrysteps.comwikipedia.org In Aniline, 3-chloro-4-(octyloxy)-, the octyloxy group strongly reinforces the activating effect of the amino group, increasing the electron density of the ring and directing incoming electrophiles.
Physical Properties: The long, eight-carbon alkyl chain (octyl) is non-polar and significantly increases the molecule's lipophilicity (fat-solubility). This property can be crucial for applications where solubility in organic solvents or interaction with non-polar environments like cell membranes is desired. A related compound, 4-(octyloxy)aniline, is noted as a solid with a melting point of 35-39°C, indicating the influence of the octyl chain.
Research Rationale for Aniline, 3-chloro-4-(octyloxy)- Investigations
The specific substitution pattern of Aniline, 3-chloro-4-(octyloxy)- provides a clear rationale for its investigation in advanced chemical research. The presence of electronically opposing groups (electron-withdrawing chloro and electron-donating amino/octyloxy) on the same aromatic ring creates a unique chemical environment.
Research into this compound is driven by several key objectives:
Intermediate for Complex Synthesis: The molecule serves as a valuable intermediate for building more complex structures. The functional groups offer multiple reaction sites. For instance, the amino group can be diazotized to introduce a wide range of other substituents or can be acylated to form amides. chemistrysteps.comlibretexts.org Similar halogenated alkoxy anilines serve as crucial intermediates in the synthesis of high-value products. For example, 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) is a key intermediate in the synthesis of the cancer drug Lapatinib. pharmaffiliates.com
Materials Science Applications: The long octyloxy chain suggests potential applications in materials science. Molecules with long alkyl or alkoxy chains are often investigated as components of liquid crystals or for creating self-assembling monolayers. The combination of a polar aniline head and a long non-polar tail gives the molecule amphiphilic character.
Medicinal Chemistry Scaffolding: The 3-chloro-4-alkoxyaniline motif is a feature in various biologically active compounds. Halogenated salicylanilides, which can be synthesized from corresponding anilines, are known for their anthelmintic properties. nih.gov The synthesis of rafoxanide, an anthelmintic drug, involves a 3-chloro-4-phenoxyaniline (B1346137) intermediate, highlighting the importance of this substitution pattern. nih.gov Therefore, Aniline, 3-chloro-4-(octyloxy)- represents a valuable scaffold for developing new therapeutic agents where high lipophilicity might be advantageous for bioavailability.
The study of this compound allows researchers to explore how the competing electronic effects and the significant steric and lipophilic contribution of the octyloxy group influence the molecule's reactivity, physical properties, and potential utility in targeted applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
13738-22-2 |
|---|---|
Molecular Formula |
C14H22ClNO |
Molecular Weight |
255.78 g/mol |
IUPAC Name |
3-chloro-4-octoxyaniline |
InChI |
InChI=1S/C14H22ClNO/c1-2-3-4-5-6-7-10-17-14-9-8-12(16)11-13(14)15/h8-9,11H,2-7,10,16H2,1H3 |
InChI Key |
OXSWUIWWQVACTN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)Cl |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)Cl |
Appearance |
Solid powder |
Other CAS No. |
13738-22-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aniline, 3-chloro-4-(octyloxy)- |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Aniline, 3 Chloro 4 Octyloxy
Advanced Strategies for the Synthesis of Aniline (B41778), 3-chloro-4-(octyloxy)-
The construction of the 3-chloro-4-(octyloxy)aniline molecule can be approached through several strategic pathways, primarily involving the sequential introduction of the chloro, octyloxy, and amino functionalities onto the benzene (B151609) ring. The order of these introductions is critical to achieving the desired substitution pattern. A common and logical approach involves starting with a precursor that allows for the regioselective introduction of these groups.
Regioselective Functionalization Approaches
A key challenge in the synthesis of 3-chloro-4-(octyloxy)aniline is achieving the correct 1,2,4-trisubstitution pattern. This is typically accomplished by starting with a disubstituted benzene derivative that directs the subsequent functionalization to the desired position.
One plausible synthetic route begins with 4-aminophenol. The amino and hydroxyl groups are ortho, para-directing. To achieve chlorination at the 3-position (ortho to the hydroxyl and meta to the amino group), the reactivity of the amino group is often modulated by protection, for example, through acetylation to form N-(4-hydroxyphenyl)acetamide (paracetamol). This protection also serves to prevent unwanted side reactions.
Another approach could start from 4-nitrophenol (B140041). The nitro group is a meta-director, and the hydroxyl group is an ortho, para-director. Chlorination of 4-nitrophenol can lead to 2-chloro-4-nitrophenol. guidechem.com This intermediate is pivotal as it possesses the required chloro and a precursor to the amino group in the correct relative positions.
Alkoxylation and Chlorination Pathways
Alkoxylation: The introduction of the octyloxy group is typically achieved via a Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This SN2 reaction involves the reaction of an alkoxide with a suitable alkyl halide. masterorganicchemistry.comwikipedia.org In the context of synthesizing 3-chloro-4-(octyloxy)aniline, this would involve the reaction of a phenoxide with an octyl halide (e.g., 1-bromooctane). For instance, starting from 2-chloro-4-nitrophenol, treatment with a base such as potassium carbonate or sodium hydroxide (B78521) would generate the corresponding phenoxide, which can then be reacted with 1-bromooctane (B94149) to form 2-chloro-4-nitro-1-(octyloxy)benzene.
Chlorination: The chlorination step must be carefully controlled to ensure regioselectivity. If starting with a precursor like 4-(octyloxy)aniline, direct chlorination is required. The octyloxy group is ortho, para-directing, and the amino group is also strongly ortho, para-directing. This makes selective chlorination at the 3-position challenging. Various chlorinating agents can be employed, such as N-chlorosuccinimide (NCS). organic-chemistry.orgwikipedia.org The use of specific catalysts can influence the regioselectivity of the chlorination. For instance, while many systems favor para-chlorination, certain organocatalysts have been developed for ortho-selective chlorination of anilines. A patent for the synthesis of 3-chloro-4-hydroxyacetanilide describes the use of sulfuryl chloride in liquid sulfur dioxide for the chlorination of N-acetyl-para-aminophenol. google.com
A plausible pathway involves the chlorination of 4-nitrotoluene (B166481) to 2-chloro-4-nitrotoluene, which can then be further functionalized. google.com
Table 1: Comparison of Chlorination Methods for Aniline Derivatives
| Chlorinating Agent | Catalyst/Conditions | Regioselectivity | Reference(s) |
| Copper(II) chloride | Ionic Liquid | Primarily para | beilstein-journals.orgdoaj.orgnih.gov |
| Sulfuryl Chloride | Secondary Amine Organocatalyst | Primarily ortho | |
| N-Chlorosuccinimide (NCS) | Aqueous Media | Substrate dependent | isca.me |
| Chlorine Gas | Iron Catalyst | Mixture of ortho and para | google.com |
Amine Group Introduction and Modification
The final key step in the synthesis of 3-chloro-4-(octyloxy)aniline is the introduction of the amine group. This is most commonly achieved by the reduction of a nitro group. acs.org The precursor, 2-chloro-1-(octyloxy)-4-nitrobenzene, can be reduced to the target aniline.
A variety of reducing agents can be employed for this transformation. A classic and cost-effective method is the use of a metal in an acidic medium, such as iron powder in the presence of acetic acid or hydrochloric acid. nih.govgoogle.com This method is robust and widely used in industrial applications.
Catalytic hydrogenation is another highly efficient method. acs.org This involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). google.comgoogle.com This method is often preferred due to its high yields and clean reaction profiles. A patent for a similar compound, 3-chloro-4-fluoroaniline, describes the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene (B104753) using a 1% Pt/C catalyst. google.com
Table 2: Methods for the Reduction of Nitroarenes to Anilines
| Reagent/Catalyst | Conditions | Advantages | Reference(s) |
| Fe / Acetic Acid or HCl | Reflux | Cost-effective, robust | nih.govgoogle.com |
| H₂ / Pd/C or Pt/C | Hydrogen pressure, various solvents | High yield, clean reaction | acs.orggoogle.comgoogle.com |
| Hydrazine Hydrate / FeCl₃·6H₂O, Activated Carbon | Room temperature | Mild conditions, recyclable catalyst | guidechem.com |
| NaBH₄ / Pd/C | Aqueous medium | Uses a milder hydride source | scispace.com |
An alternative to nitro reduction is direct amination of an aryl halide. A patent for a related compound mentions the direct amination of aryl halides with ammonia (B1221849) as a potential route. google.com
Green Chemistry Principles in Aniline, 3-chloro-4-(octyloxy)- Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of 3-chloro-4-(octyloxy)aniline to improve its environmental footprint.
Sustainable Synthetic Routes Development
Developing sustainable synthetic routes involves choosing starting materials from renewable sources, reducing the number of synthetic steps, and utilizing energy-efficient reaction conditions. While the core precursors for this aniline are currently derived from petrochemical feedstocks, research into bio-based aromatic compounds is an active area.
A key aspect of sustainable synthesis is atom economy. The reduction of a nitro group to an amine using catalytic hydrogenation with H₂ has a high atom economy, with water being the only byproduct. In contrast, reductions using metals like iron generate significant amounts of metal oxide waste.
Solvent selection is another critical factor. The use of greener solvents such as water, ethanol (B145695), or supercritical fluids is encouraged. Some syntheses of aniline derivatives have been developed to be performed under solvent-free conditions, which significantly reduces waste. researchgate.net The use of glycerol (B35011) as a green solvent and catalyst has also been explored for the synthesis of substituted anilines. google.com
Catalyst Systems for Environmentally Benign Processes
The development of efficient and recyclable catalysts is a cornerstone of green chemistry.
For Chlorination: The use of copper halides in ionic liquids for the regioselective chlorination of anilines represents a greener alternative to traditional methods. beilstein-journals.orgdoaj.orgnih.gov Ionic liquids can act as both the solvent and catalyst, are often recyclable, and can lead to improved selectivity under milder conditions. beilstein-journals.orgdoaj.orgnih.gov Natural kaolinitic clay has also been reported as a remarkable catalyst for the highly regioselective chlorination of arenes.
For Nitro Reduction: Supported gold nanoparticles have been shown to be highly chemoselective catalysts for the hydrogenation of nitro compounds, allowing for the reduction of the nitro group in the presence of other reducible functional groups. acs.org Photocatalytic reduction of nitrobenzenes using visible light and a copper catalyst in a green solvent like isopropanol (B130326) has also been demonstrated, offering an energy-efficient and sustainable approach. acs.org The use of phase-transfer catalysts, such as polyethylene (B3416737) glycol (PEG), can facilitate reactions in biphasic systems, potentially reducing the need for hazardous organic solvents.
Table 3: Green Chemistry Approaches in Aniline Synthesis
| Green Chemistry Aspect | Approach | Example | Reference(s) |
| Alternative Solvents | Use of ionic liquids | Regioselective chlorination of anilines with CuCl₂ in an ionic liquid | beilstein-journals.orgdoaj.orgnih.gov |
| Use of glycerol | Synthesis of substituted anilines | google.com | |
| Solvent-free synthesis | Amination of 2-chloronicotinic acid | researchgate.net | |
| Benign Catalysts | Heterogeneous catalysts | Supported gold nanoparticles for nitro reduction | acs.org |
| Photocatalysis | Visible light-induced reduction of nitrobenzenes with a Cu catalyst | acs.org | |
| Natural catalysts | Kaolinitic clay for regioselective chlorination | ||
| Phase-Transfer Catalysis | Use of PEG | Reduction of nitrobenzene (B124822) with Fe(CO)₅ |
Mechanistic Studies of Aniline, 3-chloro-4-(octyloxy)- Formation
The formation of 3-chloro-4-(octyloxy)aniline is a multi-step process that relies on fundamental reactions in organic synthesis. The key bond formations, particularly the carbon-oxygen ether linkage, are typically achieved through nucleophilic aromatic substitution (SNAr). The subsequent conversion of a nitro group to the aniline functionality is a standard reduction reaction. Mechanistic studies, therefore, focus on understanding the intricacies of the SNAr step and how reaction conditions can be manipulated to maximize yield and regioselectivity.
Exploration of Nucleophilic Aromatic Substitution Mechanisms
The synthesis of the ether linkage in 3-chloro-4-(octyloxy)aniline is a classic example of nucleophilic aromatic substitution (SNAr). In this reaction, an oxygen nucleophile, in this case, the octyloxide anion, attacks an activated aromatic ring, displacing a leaving group. The general mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govlibretexts.org However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism without a stable intermediate. nih.gov
For the formation of the precursor to 3-chloro-4-(octyloxy)aniline, a likely starting material is 3,4-dichloronitrobenzene (B32671) or a similar compound with a good leaving group at the 4-position. The nitro group, being a strong electron-withdrawing group, is crucial as it activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. libretexts.org
The generally accepted stepwise mechanism for the formation of the ether linkage is as follows:
Nucleophilic Addition: The octyloxide ion (formed by deprotonating 1-octanol (B28484) with a base) attacks the carbon atom bearing the leaving group (e.g., a halogen) at the 4-position of the activated nitrobenzene ring. This step leads to the formation of a negatively charged, non-aromatic intermediate, the Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, importantly, onto the electron-withdrawing nitro group, which provides significant stabilization. libretexts.org
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step by the elimination of the leaving group (e.g., chloride ion). This results in the formation of the 3-chloro-4-(octyloxy)nitrobenzene intermediate.
While aryl halides are generally inert to SN1 and SN2 reactions, the presence of a strongly electron-withdrawing substituent makes the SNAr pathway feasible. libretexts.org The stabilization of the anionic Meisenheimer complex is a key factor. Without the nitro group, this intermediate would be significantly less stable, and the reaction would be much less likely to occur. libretexts.org
Recent research has also explored the possibility of concerted SNAr mechanisms, where bond formation and bond breaking occur in a single transition state. nih.gov These concerted pathways are more likely when less stabilized anionic intermediates or good leaving groups are involved. nih.gov For substitutions on many aromatic systems, particularly those with good leaving groups like chlorine or bromine, concerted mechanisms are considered to be quite common. nih.gov
Role of Reaction Conditions on Selectivity and Yield
The selectivity and yield of the synthesis of 3-chloro-4-(octyloxy)aniline are highly dependent on the specific reaction conditions employed during the nucleophilic aromatic substitution and the subsequent reduction of the nitro group.
For the Nucleophilic Aromatic Substitution Step:
The reaction to form the ether linkage, for instance by reacting 3,4-dichloronitrobenzene with 1-octanol, is sensitive to several factors:
Base: A base is required to deprotonate the 1-octanol, forming the more nucleophilic octyloxide. The choice and strength of the base (e.g., potassium hydroxide, sodium hydride) can influence the reaction rate.
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates.
Temperature: The reaction temperature is a critical parameter. For example, in the synthesis of a similar compound, 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, the reaction was carried out at 110–120 °C. nih.gov
Catalyst: In some cases, a catalyst like fine copper powder can be used to facilitate the displacement of the leaving group. nih.gov
The regioselectivity of this step is primarily controlled by the activating effect of the nitro group, which strongly favors substitution at the para-position over the meta-position relative to the nitro group. libretexts.org
For the Nitro Group Reduction Step:
The reduction of the intermediate, 3-chloro-4-(octyloxy)nitrobenzene, to form the final product, 3-chloro-4-(octyloxy)aniline, is a well-established transformation. Common methods include catalytic hydrogenation or the use of reducing agents like iron powder in acidic media. nih.govgoogle.com
Catalytic Hydrogenation: This method often employs a catalyst such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere. google.comgoogle.com The reaction conditions, including hydrogen pressure and temperature, can be optimized to ensure complete reduction without affecting other functional groups. For instance, in the synthesis of 3-chloro-4-fluoroaniline, the reaction is carried out at 50-100 °C under a hydrogen pressure of 0.1-5 MPa. google.com
Metal/Acid Reduction: A classic method involves the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. nih.gov This method is often robust and cost-effective.
The table below summarizes how different reaction parameters can influence the outcome of the synthesis.
| Parameter | Effect on Selectivity and Yield |
| Base (for SNAr) | The choice of base affects the concentration of the nucleophile (octyloxide). |
| Temperature (for SNAr) | Higher temperatures generally increase the reaction rate but can also lead to side reactions if not controlled. |
| Catalyst (for SNAr) | A catalyst like copper may be used to improve the efficiency of the substitution reaction. nih.gov |
| Catalyst (for Reduction) | The choice of hydrogenation catalyst (e.g., Pt/C, Pd/C) can influence the reaction time and efficiency. google.comgoogle.com |
| Hydrogen Pressure | In catalytic hydrogenation, higher pressure can increase the rate of reduction. google.com |
By carefully controlling these conditions, the synthesis can be optimized to produce 3-chloro-4-(octyloxy)aniline in high yield and purity.
Spectroscopic Characterization and Structural Elucidation of Aniline, 3 Chloro 4 Octyloxy
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a primary tool for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.
The ¹H and ¹³C NMR spectra of Aniline (B41778), 3-chloro-4-(octyloxy)- provide a detailed fingerprint of its molecular structure. The chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the electronic environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals corresponding to the aromatic, amino, and octyloxy groups. The aromatic protons appear as distinct multiplets in the downfield region due to the deshielding effect of the benzene (B151609) ring. The protons of the octyloxy chain are observed in the upfield region, with the chemical shifts varying based on their proximity to the electron-withdrawing oxygen atom. openstax.org The amino (–NH₂) protons typically present as a broad singlet. rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by providing information about the carbon skeleton. The aromatic carbons exhibit signals in the range of approximately 110-150 ppm. The presence of the chlorine atom and the octyloxy group influences the chemical shifts of the substituted carbons. The carbons of the octyloxy chain resonate at higher field strengths.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Assignments for Aniline, 3-chloro-4-(octyloxy)-
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic H | ~6.5 - 7.2 | - | m | The exact chemical shifts and coupling patterns depend on the substitution pattern. |
| -NH₂ | ~3.6 | - | br s | Chemical shift can vary with solvent and concentration. |
| -OCH₂- | ~3.9 | ~69 | t | Triplet due to coupling with adjacent CH₂ group. |
| -(CH₂)₆- | ~1.2 - 1.8 | ~22-32 | m | Overlapping multiplets for the methylene (B1212753) groups in the octyl chain. |
| -CH₃ | ~0.9 | ~14 | t | Triplet due to coupling with adjacent CH₂ group. |
| C-NH₂ | - | ~140-145 | s | Quaternary carbon. |
| C-Cl | - | ~120-125 | s | Quaternary carbon. |
| C-O | - | ~150-155 | s | Quaternary carbon. |
| Aromatic C-H | - | ~115-130 | d |
Note: The chemical shift values are approximate and can be influenced by the solvent and other experimental conditions. 'm' denotes multiplet, 'br s' denotes broad singlet, 't' denotes triplet, 's' denotes singlet, and 'd' denotes doublet.
To further validate the structural assignments, multi-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
COSY: The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is instrumental in tracing the connectivity of the protons within the octyloxy chain and confirming the relative positions of the aromatic protons.
HSQC: The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This technique provides an unambiguous assignment of the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C NMR spectra. columbia.edu
HMBC: The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying the connectivity between the octyloxy chain and the aromatic ring, as well as confirming the positions of the chloro and amino substituents relative to each other. For instance, a correlation between the protons of the -OCH₂- group and the carbon atom of the aromatic ring to which the oxygen is attached would be expected.
Variable Temperature (VT) NMR spectroscopy is a powerful technique to study the dynamic processes within a molecule, such as conformational changes or restricted rotation around bonds. nih.gov For Aniline, 3-chloro-4-(octyloxy)-, VT-NMR can provide insights into the rotational barrier around the C-O bond of the octyloxy group and the C-N bond of the amino group.
At lower temperatures, the rotation around these bonds may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature increases, these signals may broaden and eventually coalesce into a single, averaged signal, indicating that the rotation has become fast on the NMR timescale. Analysis of the line shapes at different temperatures can provide quantitative information about the energy barriers associated with these conformational changes. This can be particularly insightful for understanding how the bulky octyloxy group and the chloro substituent influence the molecule's flexibility. nih.gov
Real-time NMR spectroscopy is a valuable tool for monitoring the progress of chemical reactions, providing kinetic and mechanistic information. asahilab.co.jpmagritek.com By acquiring NMR spectra at regular intervals during a reaction involving Aniline, 3-chloro-4-(octyloxy)-, it is possible to follow the disappearance of reactant signals and the appearance of product signals. rsc.org
This technique can be applied to study various reactions of the amino group, such as acylation, alkylation, or diazotization, as well as reactions involving the aromatic ring, like further electrophilic substitution. The quantitative nature of NMR allows for the determination of reaction rates and the identification of any reaction intermediates that may be present in detectable concentrations. magritek.com For example, in a diazotization reaction, the formation of the diazonium salt intermediate could potentially be observed before its subsequent conversion to a final product. acs.orgacs.org
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can be used to confirm the structural features of Aniline, 3-chloro-4-(octyloxy)-.
The FT-IR and Raman spectra of Aniline, 3-chloro-4-(octyloxy)- exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
Key Vibrational Modes:
N-H Stretching: The amino group (–NH₂) typically shows two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. royalsocietypublishing.org
C-H Stretching: The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the octyloxy group appear in the 2850-2960 cm⁻¹ region.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring occur in the 1450-1600 cm⁻¹ range. core.ac.uk
C-O Stretching: The C-O ether linkage gives rise to a strong absorption band, typically in the region of 1200-1250 cm⁻¹ for aryl-alkyl ethers.
C-N Stretching: The stretching vibration of the C-N bond is usually found in the 1250-1350 cm⁻¹ region. materialsciencejournal.org
C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, generally between 600 and 800 cm⁻¹.
Interactive Data Table: Key Vibrational Frequencies for Aniline, 3-chloro-4-(octyloxy)-
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity | Notes |
| N-H Asymmetric Stretch | ~3450 | Medium | |
| N-H Symmetric Stretch | ~3350 | Medium | |
| Aromatic C-H Stretch | ~3050 | Medium-Weak | |
| Aliphatic C-H Stretch | 2850-2960 | Strong | Multiple bands from the octyl group. |
| C=C Aromatic Stretch | 1500-1600 | Medium-Strong | Multiple bands are expected. |
| C-O-C Asymmetric Stretch | ~1240 | Strong | Characteristic of aryl-alkyl ethers. |
| C-N Stretch | ~1280 | Medium | |
| C-Cl Stretch | ~700 | Medium-Strong |
Note: The exact frequencies and intensities can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.
The combination of these spectroscopic techniques provides a robust and detailed characterization of Aniline, 3-chloro-4-(octyloxy)-, confirming its molecular structure and the presence of all key functional groups.
Hydrogen Bonding and Intermolecular Interactions
The molecular structure of Aniline, 3-chloro-4-(octyloxy)- facilitates a variety of intermolecular interactions that dictate its macroscopic properties. The primary amine (-NH₂) group is a classic hydrogen bond donor, while the oxygen atom of the octyloxy ether linkage serves as a hydrogen bond acceptor. This allows for the formation of intermolecular N-H···O hydrogen bonds, a significant force in the molecular assembly.
Table 1: Potential Intermolecular Interactions in Aniline, 3-chloro-4-(octyloxy)-
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bonding | N-H (Amine) | O (Ether) | A strong, directional interaction influencing molecular packing. |
| Hydrogen Bonding | C-H (Aromatic/Alkyl) | O (Ether) | Weaker interactions that contribute to crystal lattice stability. |
| π-π Stacking | Benzene Ring | Benzene Ring | Interactions between the aromatic rings of adjacent molecules. |
| van der Waals Forces | Octyl Chain | Octyl Chain | Non-specific attractive forces dominating the alkyl chain region. |
X-ray Diffraction Analysis for Solid-State Structures
X-ray diffraction is an indispensable technique for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid.
Single Crystal X-ray Diffraction for Molecular Geometry and Packing
An SC-XRD analysis of Aniline, 3-chloro-4-(octyloxy)- would be expected to determine its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. uomphysics.netnih.gov This data is crucial for understanding the molecule's solid-state conformation and the supramolecular architecture established by the intermolecular forces discussed previously.
Table 2: Illustrative Crystal Data for a Related Substituted Aniline Compound This data is for 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline and serves as an example of parameters obtained via SC-XRD. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 16.3698 (9) |
| b (Å) | 6.7787 (2) |
| c (Å) | 15.9609 (9) |
| β (°) | 105.284 (4) |
| Volume (ų) | 1708.47 (14) |
| Z (molecules/unit cell) | 4 |
Powder X-ray Diffraction for Polymorphism and Phase Transitions
Powder X-ray diffraction (PXRD) is a key analytical tool for characterizing the crystalline nature of a bulk sample and identifying different polymorphic forms. mdpi.com Polymorphism, the ability of a compound to exist in multiple crystal structures, can significantly affect its physical properties. The PXRD pattern is a fingerprint of a specific crystalline phase, defined by the positions (2θ) and intensities of the diffraction peaks. researchgate.net
A PXRD analysis of a bulk sample of Aniline, 3-chloro-4-(octyloxy)- would confirm its crystallinity and could be used to identify any potential polymorphic impurities. mdpi.com By comparing the experimental pattern to reference patterns (if available) or patterns calculated from single-crystal data, the phase purity of the material can be assessed. Furthermore, PXRD is instrumental in studying phase transitions that may occur upon changes in temperature or pressure.
Table 3: Representative Data Format for Powder X-ray Diffraction Analysis This table illustrates the typical format of PXRD data and does not represent actual data for the title compound.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 65 |
| 15.2 | 5.82 | 100 |
| 20.8 | 4.27 | 80 |
| 22.1 | 4.02 | 45 |
| 25.6 | 3.48 | 55 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound. For Aniline, 3-chloro-4-(octyloxy)-, with the chemical formula C₁₄H₂₂ClNO, HRMS can be used to confirm its elemental composition by comparing the experimentally measured mass to the calculated theoretical mass.
Table 4: Calculated Molecular Mass of Aniline, 3-chloro-4-(octyloxy)-
| Parameter | Value |
| Molecular Formula | C₁₄H₂₂ClNO |
| Average Molecular Weight | 255.78 g/mol |
| Monoisotopic Mass | 255.13899 Da |
Tandem Mass Spectrometry for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.net This technique provides valuable information about the connectivity of atoms within the molecule.
In a hypothetical MS/MS experiment for Aniline, 3-chloro-4-(octyloxy)-, the protonated molecule [M+H]⁺ would be selected as the precursor ion (m/z 256.14627). Collision-induced dissociation would likely lead to characteristic fragmentation patterns. A primary and highly probable fragmentation pathway would be the cleavage of the ether bond, resulting in the loss of the octyl group as octene (C₈H₁₆, 112.12520 Da), leading to a prominent fragment ion corresponding to 3-chloro-4-hydroxyaniline. Another possible fragmentation could involve the loss of the entire octyloxy radical followed by hydrogen rearrangement.
Table 5: Proposed Fragmentation in Tandem Mass Spectrometry of Aniline, 3-chloro-4-(octyloxy)-
| Precursor Ion (m/z) | Proposed Fragment Ion | Formula of Neutral Loss | m/z of Neutral Loss |
| 256.14627 [M+H]⁺ | 3-chloro-4-hydroxyaniline | C₈H₁₆ (octene) | 112.12520 |
| 256.14627 [M+H]⁺ | Chlorinated aniline fragments | C₈H₁₇O• (octyloxy radical) | 129.12792 |
Computational Chemistry and Theoretical Investigations of Aniline, 3 Chloro 4 Octyloxy
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Aniline (B41778), 3-chloro-4-(octyloxy)-, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p) or higher, would provide fundamental information about its behavior.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would find the lowest energy arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles.
For Aniline, 3-chloro-4-(octyloxy)-, this analysis would be particularly important for understanding the conformation of the flexible octyloxy chain and its orientation relative to the aniline ring. The potential energy surface could be scanned by systematically rotating key bonds to identify different conformers (stable isomers) and determine the global minimum energy structure, which is the most likely conformation of the molecule.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. A small energy gap generally implies higher reactivity. For Aniline, 3-chloro-4-(octyloxy)-, FMO analysis would map the distribution of these orbitals, showing which parts of the molecule are most likely to be involved in chemical reactions. The HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO distribution would indicate potential sites for nucleophilic attack.
Electrostatic Potential and Charge Distribution Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule from the perspective of an approaching positive charge. It is a valuable tool for predicting how molecules will interact.
For Aniline, 3-chloro-4-(octyloxy)-, the MEP map would show regions of negative potential (electron-rich, in red) likely centered around the nitrogen and oxygen atoms, as well as the π-system of the benzene (B151609) ring. Regions of positive potential (electron-poor, in blue) would be expected around the hydrogen atoms of the amino group. This mapping helps predict sites for hydrogen bonding and other non-covalent interactions.
Spectroscopic Parameter Prediction and Validation
Computational methods can predict spectroscopic data, which can then be compared with experimental results to validate the accuracy of the theoretical model.
Theoretical NMR Chemical Shift Calculations
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. These theoretical calculations for Aniline, 3-chloro-4-(octyloxy)- would predict the chemical shift for each unique carbon and hydrogen atom in the structure. Comparing these predicted values to experimental NMR data would help confirm the molecule's structure and conformational analysis.
Vibrational Frequency Calculations and Mode Assignments
Theoretical vibrational analysis predicts the frequencies of infrared (IR) and Raman spectra. For Aniline, 3-chloro-4-(octyloxy)-, these calculations would produce a set of vibrational frequencies corresponding to specific molecular motions, such as C-H stretching, N-H stretching, C-Cl stretching, and vibrations of the benzene ring. By comparing the calculated spectrum with an experimental one, each absorption band can be assigned to a specific vibrational mode, providing a detailed understanding of the molecule's dynamics. Theoretical frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to better match experimental results.
Supramolecular Interactions and Self-Assembly Prediction
The prediction of how molecules interact with each other to form larger, organized structures is a key area of computational chemistry. For Aniline, 3-chloro-4-(octyloxy)-, understanding its potential for self-assembly is important for materials science and drug design applications.
Solvation Effects and their Influence on Molecular Behavior
The solvent environment can significantly impact the conformation and reactivity of a molecule. Computational solvation models can predict how Aniline, 3-chloro-4-(octyloxy)- would behave in different solvents, from polar to non-polar. These models can be either explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium.
Understanding solvation effects is crucial for predicting the molecule's solubility, partitioning behavior, and reactivity in solution. For instance, the conformation of the flexible octyloxy chain is likely to be highly dependent on the solvent.
Currently, there are no published studies on the specific solvation effects for Aniline, 3-chloro-4-(octyloxy)-. Research in this area would provide valuable insights into its behavior in various chemical and biological systems.
Reactivity and Derivatization of Aniline, 3 Chloro 4 Octyloxy As a Synthetic Intermediate
Amine-Centered Reactions
The primary amine group in 3-chloro-4-(octyloxy)aniline is a key site for synthetic modifications, readily undergoing reactions such as acylation, alkylation, condensation, and diazotization. These transformations are fundamental in building more complex molecular architectures.
Acylation and Alkylation Reactions
The nucleophilic nature of the amine group allows it to be easily acylated and alkylated.
Acylation involves the reaction of the aniline (B41778) with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is often performed in the presence of a base to neutralize the acidic byproduct. A notable example is the synthesis of salicylanilides, where a substituted aniline is reacted with a salicylic (B10762653) acid derivative. For instance, the acylation of a similar compound, 3-chloro-4-(4-chlorophenoxy)aniline, with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride (B1173362) in xylene yields a complex salicylanilide. nih.gov This transformation highlights a common strategy for creating compounds with potential biological activity. nih.gov
Alkylation of the amine group introduces alkyl substituents onto the nitrogen atom. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, leading to mixtures of secondary and tertiary amines. wikipedia.org More controlled mono-alkylation can be achieved through reductive amination. wikipedia.orglibretexts.org This two-step process involves the initial formation of an imine or Schiff base by reacting the aniline with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding secondary amine using a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. wikipedia.orglibretexts.org
Table 1: Representative Amine-Centered Reactions
| Reaction Type | Reactants | Reagents/Conditions | Product Type |
|---|---|---|---|
| Acylation | 3-chloro-4-(4-chlorophenoxy)aniline, 3,5-diiodosalicylic acid | PCl₃, xylene, 110 °C nih.gov | N-Aryl salicylamide |
| Alkylation (Reductive Amination) | Aniline, Aldehyde/Ketone | NaBH₃CN or NaBH(OAc)₃ wikipedia.orglibretexts.org | N-Alkyl aniline |
Condensation Reactions for Schiff Base Formation
The reaction of 3-chloro-4-(octyloxy)aniline with aldehydes or ketones under dehydrating conditions leads to the formation of imines, commonly known as Schiff bases. nih.gov This condensation reaction is typically reversible and often catalyzed by an acid or base. The resulting azomethine group (-C=N-) is a key feature in many biologically active compounds and ligands for metal complexes. youtube.commasterorganicchemistry.com
For example, the condensation of substituted anilines with various aldehydes is a widely used synthetic route. The reaction of 3-chloro-4-methoxyaniline (B1194202) with substituted benzaldehydes in the presence of pyridine (B92270) as a condensing agent has been reported to yield the corresponding Schiff bases. biomedpharmajournal.org Similarly, refluxing an aniline with an aldehyde in a solvent like ethanol (B145695) is a common procedure to afford the imine product, which often precipitates from the reaction mixture upon cooling. scirp.org
Table 2: Synthesis of Schiff Bases from Substituted Anilines
| Aniline Derivative | Aldehyde | Conditions | Product |
|---|---|---|---|
| 3-chloro-4-methoxyaniline biomedpharmajournal.org | Substituted Phenyl-azo-salicylaldehyde | Pyridine, 104-110°C biomedpharmajournal.org | Azo-Schiff's base |
| 4-substituted anilines scirp.org | Nicotinaldehyde | Ethanol, reflux scirp.org | N-(pyridin-3-ylmethylene)aniline |
Diazotization and Coupling Reactions
Primary aromatic amines like 3-chloro-4-(octyloxy)aniline can be converted into diazonium salts through a process called diazotization. wikipedia.orgwikipedia.org This reaction is typically carried out at low temperatures (0–5 °C) by treating the aniline with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric or sulfuric acid. acsgcipr.orgcommonorganicchemistry.com The resulting aryl diazonium salt (Ar-N₂⁺) is a highly versatile intermediate. acsgcipr.org
These diazonium salts are weak electrophiles and can react with electron-rich aromatic compounds, such as phenols or other anilines, in a reaction known as azo coupling. libretexts.orgyoutube.com This electrophilic aromatic substitution reaction yields azo compounds (Ar-N=N-Ar'), which are often intensely colored and form the basis of many synthetic dyes. wikipedia.orgnih.gov The coupling position on the nucleophilic partner is generally para to the activating group, unless that position is blocked. libretexts.org The pH of the reaction medium is crucial; coupling to phenols is typically performed under mildly alkaline conditions, while coupling to anilines is done in weakly acidic solutions. youtube.com
Aryl Ring Functionalization
Beyond the reactivity of the amine group, the aromatic ring of 3-chloro-4-(octyloxy)aniline can also be functionalized through various reactions.
Electrophilic Aromatic Substitution Studies
Electrophilic aromatic substitution (EAS) allows for the introduction of new functional groups onto the benzene (B151609) ring. The outcome of these reactions is governed by the directing effects of the substituents already present: the amine (-NH₂), the octyloxy (-OC₈H₁₇), and the chloro (-Cl) groups.
Both the amine and the octyloxy groups are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance. The chloro group is deactivating due to its inductive electron-withdrawing effect but is also an ortho, para-director. The positions ortho to the amine group are C2 and C6, and the position para is occupied by the chloro group. The positions ortho to the octyloxy group are C3 (occupied by chlorine) and C5.
Given the strong activating and directing influence of the amine and octyloxy groups, electrophilic attack is most likely to occur at the positions most activated and sterically accessible, which are C2 and C5. A patent describing the synthesis of a related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394), includes a step where a brominated reagent is used, implying that halogenation on the ring is a feasible transformation. google.com
Transition Metal-Catalyzed Cross-Coupling Reactions
The chlorine atom on the aromatic ring of 3-chloro-4-(octyloxy)aniline serves as a handle for transition metal-catalyzed cross-coupling reactions. These powerful methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a base. wikipedia.org This reaction is highly versatile for creating biaryl structures or attaching alkyl, alkenyl, or alkynyl groups to the aromatic ring. nih.govorganic-chemistry.org Aryl chlorides, while less reactive than bromides or iodides, can participate effectively in Suzuki couplings with the appropriate choice of palladium catalyst and ligands. organic-chemistry.org
The Buchwald-Hartwig amination is another palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgacsgcipr.org This reaction would allow for the introduction of a second amino group onto the aromatic ring of a derivative of 3-chloro-4-(octyloxy)aniline, or for coupling the aniline itself if the chloro-position is targeted. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include aryl chlorides. youtube.com
Table 3: Common Cross-Coupling Reactions for Aryl Chlorides
| Reaction Name | Coupling Partners | Catalyst/Ligand System | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Aryl Chloride + Boronic Acid/Ester wikipedia.org | Pd(0) catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Phosphine Ligand (e.g., PCy₃) organic-chemistry.org | C-C |
| Buchwald-Hartwig Amination | Aryl Chloride + Amine wikipedia.orglibretexts.org | Pd(0) catalyst + Bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) youtube.com | C-N |
Ethereal Linkage Reactivity and Modifications
The octyloxy group in Aniline, 3-chloro-4-(octyloxy)- presents a point of potential modification, primarily through the cleavage of the ether bond. Aryl alkyl ethers are generally stable but can be cleaved under specific, often harsh, conditions.
The most common method for the cleavage of aryl alkyl ethers is treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.org The reaction proceeds via protonation of the ether oxygen, which makes the alkyl group susceptible to nucleophilic attack by the halide ion. In the case of Aniline, 3-chloro-4-(octyloxy)-, the cleavage of the ether bond would result in the formation of 3-chloro-4-aminophenol and 1-iodooctane (B127717) (if HI is used). The bond between the aromatic carbon and the oxygen is significantly stronger than the bond between the octyl group's carbon and the oxygen, ensuring that the cleavage selectively yields the phenol (B47542) and the alkyl halide. This is because an attack on the sp²-hybridized aromatic carbon is sterically hindered and electronically unfavorable. masterorganicchemistry.com
Alternative reagents for ether cleavage include strong Lewis acids like boron tribromide (BBr₃) and chloroaluminate ionic liquids. masterorganicchemistry.comresearchgate.net These reagents can facilitate ether cleavage under milder conditions compared to strong hydrohalic acids. For instance, chloroaluminate ionic liquids have been shown to be highly effective in the demethylation of aromatic methyl ethers, suggesting their potential applicability for the dealkylation of the octyloxy group in the target molecule. researchgate.net
It is important to note that the conditions required for ether cleavage can also affect the amino group. The strongly acidic environment will lead to the protonation of the amino group, forming an anilinium salt. This deactivates the aromatic ring towards electrophilic attack.
Table 1: General Conditions for Aryl Alkyl Ether Cleavage
| Reagent(s) | General Conditions | Products from Aniline, 3-chloro-4-(octyloxy)- |
| Hydroiodic Acid (HI) | Reflux | 3-Chloro-4-aminophenol and 1-Iodooctane |
| Hydrobromic Acid (HBr) | Reflux | 3-Chloro-4-aminophenol and 1-Bromooctane (B94149) |
| Boron Tribromide (BBr₃) | Inert solvent, often at low temperatures | 3-Chloro-4-aminophenol and Tribromo(octyloxy)borane (hydrolyzes to 1-octanol) |
| Chloroaluminate Ionic Liquids | Mild conditions | 3-Chloro-4-aminophenol and octyl-containing byproducts |
Influence of Substituents on Reaction Selectivity and Rate
The reactivity of the aromatic ring in Aniline, 3-chloro-4-(octyloxy)- towards electrophilic substitution is controlled by the combined electronic effects of the amino, chloro, and octyloxy groups. The amino group is a powerful activating group and is ortho-, para-directing. wikipedia.orgquora.com The octyloxy group is also an activating, ortho-, para-directing group due to its ability to donate electron density through resonance. wikipedia.org In contrast, the chloro group is a deactivating but ortho-, para-directing substituent. wikipedia.org Its inductive electron-withdrawing effect outweighs its weaker resonance-donating effect.
In this specific substitution pattern, the amino group at position 1, the chloro group at position 3, and the octyloxy group at position 4 create a complex directional influence for incoming electrophiles. The powerful activating effect of the amino group, reinforced by the octyloxy group, will dominate. The positions ortho to the amino group (positions 2 and 6) and para to the amino group (position 4, which is already substituted) are the most activated sites for electrophilic attack.
The chloro group at position 3 exerts a deactivating inductive effect, which will generally slow down the rate of electrophilic substitution compared to a non-halogenated analogue. However, its ortho-, para-directing influence will align with the directing effects of the amino and octyloxy groups towards positions 2 and 6.
Therefore, electrophilic substitution reactions on Aniline, 3-chloro-4-(octyloxy)- are expected to occur primarily at the positions ortho to the amino group, namely positions 2 and 6. The position para to the amino group is blocked by the octyloxy group. The steric hindrance from the adjacent chloro group might slightly favor substitution at position 6 over position 2.
Table 2: Predicted Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence |
| Amino (-NH₂) | 1 | Activating (strong) | Ortho, Para |
| Chloro (-Cl) | 3 | Deactivating (weak) | Ortho, Para |
| Octyloxy (-O(CH₂)₇CH₃) | 4 | Activating (strong) | Ortho, Para |
Advanced Materials Science Applications Derived from Aniline, 3 Chloro 4 Octyloxy
Design and Synthesis of Liquid Crystalline Systems
The strategic design and synthesis of molecules based on Aniline (B41778), 3-chloro-4-(octyloxy)- have led to the development of novel liquid crystalline materials. These materials exhibit phases of matter that have properties between those of a conventional liquid and those of a solid crystal, making them invaluable for display technologies and other optical applications.
Mesogenic Properties through Structural Modification
The ability of a molecule to exhibit liquid crystal phases, known as mesogenicity, is intricately linked to its structure. For derivatives of Aniline, 3-chloro-4-(octyloxy)-, specific structural modifications are key to inducing and controlling these properties. The introduction of rigid core structures, often composed of multiple phenyl rings, and flexible terminal alkyl chains are common strategies. nih.gov
The synthesis of related compounds, such as those based on 4-(n-Octyloxy)aniline, has been explored for creating materials with mesogenic properties, including N-substituted Schiff bases and dendritic liquid crystals. beilstein-journals.org The strategic placement of substituents is critical; for example, terminal groups that extend the length of the molecule without increasing its width can enhance the thermal stability of the nematic phase. nih.gov
Thermotropic Behavior and Phase Transitions
The liquid crystalline behavior of materials derived from Aniline, 3-chloro-4-(octyloxy)- is predominantly thermotropic, meaning the phase transitions are driven by changes in temperature. nih.gov As these materials are heated, they transition from a solid crystalline state to one or more liquid crystalline phases (mesophases) before finally becoming an isotropic liquid at the clearing temperature. nih.gov
The specific temperatures at which these transitions occur are highly dependent on the molecular structure. For example, a homologous series of teraryl compounds, 2-(4'-alkoxybiphen-4-yl)-5-cyanopyridines, which share structural similarities with derivatives of the subject compound, all exhibited both enantiotropic nematic and smectic A phases. mdpi.com The nematic-to-isotropic transition temperature was observed to decrease as the length of the terminal alkoxy chain increased. mdpi.com
The introduction of different functional groups can significantly alter the thermotropic behavior. For example, in some homologous series, only certain members with specific alkyl chain lengths exhibit mesomorphism, while others melt directly into an isotropic liquid. This highlights the delicate balance of molecular forces that govern the formation and stability of liquid crystal phases.
Interactive Table: Phase Transition Temperatures of a Homologous Series of Teraryl Liquid Crystals
| Compound (nO-PPPyCN) | n | Melting Point (°C) | Smectic C to Smectic A (°C) | Smectic A to Nematic (°C) | Nematic to Isotropic (°C) |
| 2O-PPPyCN | 2 | 137.2 | - | 212.4 | 340.0 |
| 3O-PPPyCN | 3 | 148.9 | - | 225.1 | 321.5 |
| 4O-PPPyCN | 4 | 140.1 | - | 238.9 | 305.1 |
| 5O-PPPyCN | 5 | 135.8 | - | 245.3 | 290.7 |
| 6O-PPPyCN | 6 | 129.5 | - | 250.1 | 275.9 |
| 7O-PPPyCN | 7 | 122.3 | 135.0 | 252.8 | 266.3 |
| 8O-PPPyCN | 8 | 118.7 | 123.1 | 254.6 | 256.3 |
X-ray Diffraction Studies of Mesophases
X-ray diffraction (XRD) is a powerful technique used to elucidate the structure of the various mesophases exhibited by liquid crystalline materials. By analyzing the diffraction patterns, researchers can determine the arrangement of molecules within a specific phase, such as the layer spacing in smectic phases.
For example, XRD studies on a homologous series of 4-alkanoyloxybenzylidene-4'-fluoroaniline confirmed the presence of a monolayer smectic A phase in the n-dodecanoyloxy derivative. researchgate.net In smectic phases, the molecules are arranged in layers, and XRD can distinguish between different types of smectic ordering, such as the untilted smectic A and the tilted smectic C phases. mdpi.comnih.gov The formation of smectic order in ionic liquid crystals with pyridinium-oxadiazole systems has also been established through such studies. nih.gov
Development of Dendrimeric and Polymeric Architectures
The unique chemical properties of Aniline, 3-chloro-4-(octyloxy)- make it a valuable component in the synthesis of complex macromolecular structures, including dendrimers and polymers. These materials have a wide range of potential applications in fields such as drug delivery, catalysis, and electronics.
Aniline, 3-chloro-4-(octyloxy)- as a Peripheral Unit in Dendrimer Synthesis
Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. The periphery of a dendrimer can be functionalized with various chemical groups to impart specific properties. Aniline, 3-chloro-4-(octyloxy)- and its close analogs, such as 4-(n-octyloxy)aniline, have been successfully incorporated as peripheral units in the synthesis of dendrimers. beilstein-journals.org
For instance, G-2 melamine-based dendrimers have been synthesized using 4-(n-octyloxy)aniline as a key building block. beilstein-journals.org The synthesis typically involves iterative, convergent, or chemoselective methods, such as SN2-Ar aminations and N-acylations. beilstein-journals.org The resulting dendrimers can exhibit interesting properties, such as significant hydrogen bond interactions with solvents, which can be studied using techniques like temperature gradient (TG) measurements. beilstein-journals.org
The use of "click chemistry," particularly the copper-assisted azide-alkyne cycloaddition (CuAAC), has become a prominent method for the efficient synthesis of dendrimers. mdpi.com This approach allows for the modular construction of complex dendritic architectures with a high degree of control over their final structure and functionality.
Controlled Polymerization using Aniline, 3-chloro-4-(octyloxy)- Derivatives
While specific research on the controlled polymerization of Aniline, 3-chloro-4-(octyloxy)- derivatives is not extensively detailed in the provided search results, the general principles of polymer chemistry suggest that this compound could serve as a monomer or a precursor to a monomer for various polymerization techniques. The amino group on the aniline ring can be a site for polymerization, potentially leading to the formation of polyanilines or other nitrogen-containing polymers.
The synthesis of related aniline derivatives, such as 3-chloro-4-fluoro-N-methyl-aniline, involves multi-step reactions that could be adapted for the creation of monomers suitable for controlled polymerization. prepchem.com The ability to control the polymerization process is crucial for producing polymers with well-defined molecular weights, architectures, and properties, which is essential for their application in advanced materials.
Self-Assembly of Macromolecular Structures
The self-assembly of molecules into ordered, supramolecular structures is a powerful bottom-up approach for creating functional materials. The specific arrangement of functional groups in Aniline, 3-chloro-4-(octyloxy)- makes it a promising candidate for designing molecules that can self-assemble into liquid crystalline phases. Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal, and their formation is a direct result of molecular self-assembly. in-cosmetics.com
In the context of materials derived from Aniline, 3-chloro-4-(octyloxy)-, self-assembly is primarily driven by the molecule's anisotropic, or rod-like, shape, which can be achieved by incorporating it into larger molecular structures such as Schiff bases. researchgate.netresearchgate.net The formation of these ordered phases, known as mesophases, is dictated by a delicate balance of intermolecular forces. in-cosmetics.com The rigid core of such a molecule, which would include the phenyl ring of the aniline derivative, tends to align, while the flexible octyloxy chain provides the necessary fluidity and can influence the specific type of liquid crystal phase that is formed. researchgate.netlew.ro
Research on analogous compounds, particularly Schiff bases derived from anilines with long alkoxy chains, has demonstrated that the length of the alkyl chain is a critical determinant of the mesomorphic behavior. researchgate.netnih.gov For instance, studies on N-benzylideneaniline derivatives have shown that longer alkoxy chains tend to stabilize smectic phases, which are more ordered than the nematic phase, at lower temperatures. nih.gov In a smectic phase, the molecules not only have a general orientational order but also tend to arrange themselves in layers. lew.ro The presence of the octyloxy chain in Aniline, 3-chloro-4-(octyloxy)- is therefore expected to promote the formation of such layered, self-assembled structures.
Below is an interactive data table illustrating the mesomorphic properties of Schiff base liquid crystals with structural similarities to those that could be synthesized from Aniline, 3-chloro-4-(octyloxy)-. The data is based on findings for homologous series where the length of the alkoxy chain is varied, demonstrating the structure-property relationships that govern self-assembly.
| Compound Series | Alkyl Chain Length (n) | Mesophase Type | Clearing Temperature (°C) |
|---|---|---|---|
| N-{(n-alkoxy-4''-bezoyloxy)-4'-benzylidene}-4-butyl aniline | 3 | Nematic | 145.2 |
| N-{(n-alkoxy-4''-bezoyloxy)-4'-benzylidene}-4-butyl aniline | 6 | Nematic | 138.5 |
| N-{(n-alkoxy-4''-bezoyloxy)-4'-benzylidene}-4-butyl aniline | 7 | Smectic A, Nematic | 135.1 |
| (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate | 6 | Nematic | 141.8 |
| (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate | 10 | Nematic | 135.6 |
| (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate | 12 | Smectic A, Nematic | 110.4 |
This table is populated with representative data from studies on analogous Schiff base liquid crystals to illustrate the influence of alkyl chain length on mesomorphic properties. researchgate.netmdpi.com The transition from purely nematic to the appearance of smectic phases with increasing chain length is a common trend.
Organic Optoelectronic Materials Research
The field of organic optoelectronics leverages the unique optical and electronic properties of conjugated organic materials for applications in devices like light-emitting diodes (OLEDs), solar cells, and sensors. mdpi.com Aniline derivatives, particularly when polymerized to form polyanilines, are a well-studied class of conducting polymers with significant potential in this area. mdpi.comresearchgate.net The specific substituents on the aniline ring of Aniline, 3-chloro-4-(octyloxy)- suggest its utility in creating materials with tailored optoelectronic characteristics.
The linear optical properties, such as UV-visible absorption and photoluminescence, and the nonlinear optical (NLO) properties of organic materials are intrinsically linked to their molecular structure. mdpi.com The presence of both an electron-withdrawing group (the chloro-substituent) and an electron-donating group (the alkoxy part of the octyloxy chain) on the aromatic ring of Aniline, 3-chloro-4-(octyloxy)- creates a "push-pull" electronic structure. This type of architecture is known to enhance the third-order NLO properties of organic molecules.
When incorporated into a conjugated polymer backbone, such as in poly(3-chloro-4-(octyloxy)aniline), this push-pull effect can lead to a significant third-order nonlinear optical susceptibility (χ(3)). Materials with high χ(3) values are sought after for applications in all-optical switching and optical limiting. The octyloxy chain, in addition to its electronic contribution, also enhances the solubility and processability of the resulting polymer, which is a crucial factor for fabricating thin films for optical devices.
Investigations into other substituted polymers, such as poly(p-phenylenevinylene) (PPV) derivatives, have shown that the introduction of alkoxy groups can lead to significant third-order nonlinear optical properties. researchgate.net Similarly, studies on nanocomposites of poly-o-chloroaniline have demonstrated their potential for photodetection, indicating that the presence of a chloro-substituent is compatible with optoelectronic functionality. mdpi.com
The design of materials for photonic applications hinges on a deep understanding of structure-property relationships. rsc.orgmdpi.com In the case of materials derived from Aniline, 3-chloro-4-(octyloxy)-, the key structural features—the aniline backbone, the chloro-substituent, and the octyloxy chain—each play a distinct role in defining the final properties of a macromolecule.
For applications in liquid crystal-based photonic devices, the self-assembly behavior discussed previously is paramount. The ability to form specific liquid crystalline phases with a high degree of order is essential for creating devices like optical switches, modulators, and sensors. researchgate.netmdpi.com The molecular structure of a liquid crystal determines its birefringence (the difference between its refractive indices for light polarized parallel and perpendicular to the director axis), which is a key parameter in many optical applications. researchgate.net
The following interactive table outlines the expected influence of the key structural components of Aniline, 3-chloro-4-(octyloxy)- on the properties of resulting macromolecular materials for photonic applications, based on established principles in materials science.
| Structural Component | Expected Influence on Material Properties | Relevance to Photonic Applications |
|---|---|---|
| Aniline Backbone | Forms a conjugated polymer (polyaniline) backbone, enabling charge transport. | Foundation for conductive polymers used in organic electronics and sensors. mdpi.comresearchgate.net |
| Chloro-Substituent | Acts as an electron-withdrawing group, modifies the electronic bandgap and increases molecular polarizability. researchgate.net | Tuning of linear and nonlinear optical properties; can enhance third-order NLO effects. mdpi.com |
| Octyloxy Chain | Functions as an electron-donating group, enhances solubility and processability, and promotes the formation of ordered liquid crystalline phases. researchgate.netnih.gov | Facilitates the fabrication of thin films and the self-assembly into ordered structures required for liquid crystal-based photonic devices. mdpi.com |
Environmental Fate and Degradation Studies of Aniline, 3 Chloro 4 Octyloxy
Theoretical Assessment of Degradation Pathways
No published studies or predictive models detailing the theoretical degradation pathways specifically for Aniline (B41778), 3-chloro-4-(octyloxy)- were found. Assessment of degradation would theoretically involve the cleavage of the ether bond, dehalogenation, and transformation of the aniline group, but specific pathways, reaction kinetics, and resulting transformation products have not been documented for this compound.
Abiotic Transformation Mechanisms (e.g., Photodegradation, Hydrolysis)
There is no available experimental data on the abiotic transformation of Aniline, 3-chloro-4-(octyloxy)-. Studies on its susceptibility to photodegradation (direct or indirect photolysis) or hydrolysis, including key parameters like half-life and degradation products, have not been reported in the scientific literature. While other chloroanilines are known to undergo photodegradation, the specific influence of the 4-(octyloxy) substitution on these processes is unknown.
Biodegradation Potential and Microbial Interactions
No studies were identified that investigate the biodegradation of Aniline, 3-chloro-4-(octyloxy)-. Research on related chloroanilines shows that the position of the chlorine atom significantly impacts biodegradability. researchgate.netnih.gov For instance, bacteria such as Acinetobacter baumannii and Pseudomonas putida have been shown to degrade 4-chloroaniline, often via a modified ortho-cleavage pathway. nih.gov However, the large octyloxy group in Aniline, 3-chloro-4-(octyloxy)- would likely impact its bioavailability and susceptibility to microbial attack. There is no information on specific microbial strains capable of degrading this compound or the metabolic pathways that would be involved.
The table below summarizes the lack of available data for the specified compound.
| Parameter | Finding for Aniline, 3-chloro-4-(octyloxy)- |
| Theoretical Degradation Pathways | No data available. |
| Abiotic Half-Life (Photodegradation) | No data available. |
| Abiotic Half-Life (Hydrolysis) | No data available. |
| Biodegradation Studies | No data available. |
| Degrading Microbial Consortia | No data available. |
| Metabolic Pathways | No data available. |
Q & A
Q. What are the recommended synthetic routes for 3-chloro-4-(octyloxy)aniline in academic research?
- Methodological Answer : A practical approach involves nitrophenol alkylation followed by nitro reduction . For structurally similar compounds (e.g., 3-chloro-4-(3-fluorobenzyloxy)aniline), condensation of a nitro-substituted phenol (e.g., 2-chloro-4-nitrophenol) with an alkylating agent (e.g., 1-(chloromethyl)-3-fluorobenzene) in the presence of K₂CO₃ yields a nitro intermediate. Subsequent reduction using Fe/NH₄Cl achieves >80% yield . For 3-chloro-4-(octyloxy)aniline, replace the benzylating agent with 1-chlorooctane. Optimize solvent polarity (e.g., DMF or acetone) to accommodate the long alkyl chain.
Q. Key Steps :
- Alkylation : React 2-chloro-4-nitrophenol with 1-chlorooctane (K₂CO₃, acetone, reflux).
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/NH₄Cl in ethanol/water.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate).
Q. How can researchers characterize 3-chloro-4-(octyloxy)aniline to confirm its structure and purity?
- Methodological Answer :
- TLC : Monitor reaction progress using silica plates (eluent: hexane/EtOAc 7:3) .
- 1H-NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm), -OCH₂- (δ 3.9–4.1 ppm), and octyl chain protons (δ 1.2–1.6 ppm) .
- Melting Point : Compare with literature values for analogous compounds (e.g., 178°C for 3-chloro-4-(pyridin-3-yloxy)aniline) .
- HPLC-MS : Detect trace impurities (e.g., residual nitrophenol) using C18 columns (ACN/water gradient) .
Q. What safety protocols are essential when handling 3-chloro-4-(octyloxy)aniline in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps .
- Disposal : Neutralize waste with 5% NaOH (aniline derivatives are toxic and may release hazardous vapors) .
- Storage : Keep in amber glass bottles at -20°C to prevent oxidation .
Advanced Research Questions
Q. How does the octyloxy substituent influence the electronic properties and reactivity of 3-chloro-4-(octyloxy)aniline compared to shorter-chain analogs?
- Methodological Answer : The long alkyl chain induces steric hindrance and alters solubility:
- Electronic Effects : The electron-donating octyloxy group deactivates the aromatic ring, reducing electrophilic substitution reactivity at the para position.
- Solubility : Enhances solubility in nonpolar solvents (e.g., hexane), facilitating phase-transfer catalysis .
- Comparative Data :
| Substituent | LogP (Predicted) | Melting Point (°C) |
|---|---|---|
| Phenoxy | 2.1 | 178 |
| Octyloxy | 5.8 | ~90–100* |
| *Estimated based on alkyl chain length trends. |
Q. What experimental design strategies optimize reaction conditions for synthesizing 3-chloro-4-(octyloxy)aniline with high yield and minimal byproducts?
- Methodological Answer : Use Box-Behnken design (BBD) to optimize three variables:
- Factors : Temperature (60–100°C), reaction time (4–12 hrs), molar ratio (nitrophenol:alkylating agent = 1:1–1:3).
- Response : Yield (%) and purity (HPLC area%).
- Analysis : ANOVA identifies significant factors. For example, achieved 95% aniline degradation efficiency using BBD with MnFe₂O₄/Zn₂SiO₄ .
Q. How can computational modeling predict the interaction mechanisms of 3-chloro-4-(octyloxy)aniline in biological systems?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP2B). The chloro group may coordinate with heme iron, while the octyloxy chain occupies hydrophobic pockets .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. The HOMO of 3-chloro-4-(octyloxy)aniline is localized on the aniline ring, suggesting susceptibility to oxidation .
Q. What analytical challenges arise when detecting trace impurities in 3-chloro-4-(octyloxy)aniline, and how can they be resolved?
- Methodological Answer :
- Challenge : Co-elution of octyloxy byproducts (e.g., dialkylated products) in HPLC.
- Solution : Use UHPLC-MS with a BEH C18 column (1.7 µm particles, 2.1 × 100 mm) and ESI+ ionization. Optimize gradient elution (0.1% formic acid in ACN/water) for baseline separation .
- Validation : Spike recovery tests (90–110%) and LOQ ≤ 0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
